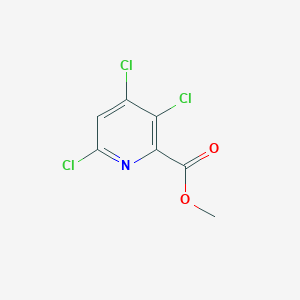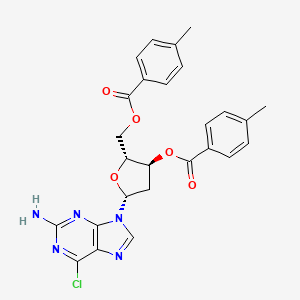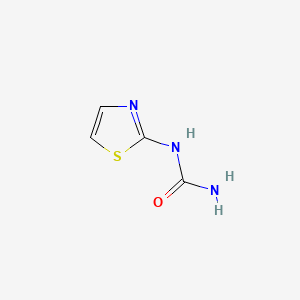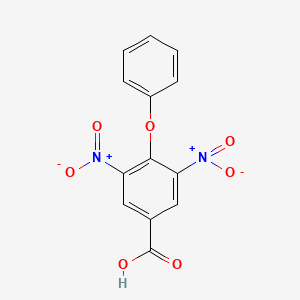
5-Chloro-3-(chloromethyl)-2-methoxypyridine
Descripción general
Descripción
5-Chloro-3-(chloromethyl)-2-methoxypyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has a molecular weight of 191.56 g/mol.
Aplicaciones Científicas De Investigación
5-Chloro-3-(chloromethyl)-2-methoxypyridine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as a precursor for the synthesis of biologically active molecules, such as anti-cancer agents and anti-inflammatory drugs. It has also been used as a building block for the synthesis of pyridine-based ligands for metal-catalyzed reactions. Additionally, this compound has been studied for its potential applications in the field of materials science, such as the synthesis of fluorescent dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(chloromethyl)-2-methoxypyridine is not well understood. However, studies have shown that this compound can undergo nucleophilic substitution reactions, which make it a useful precursor for the synthesis of biologically active molecules. It has also been shown to exhibit fluorescence properties, which make it a useful tool for imaging and sensing applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Chloro-3-(chloromethyl)-2-methoxypyridine. However, studies have shown that this compound is relatively stable and does not exhibit significant toxicity at low concentrations. It has also been shown to have low solubility in water, which may limit its applications in certain biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-3-(chloromethyl)-2-methoxypyridine in lab experiments is its high purity and stability. This makes it a useful precursor for the synthesis of biologically active molecules and materials. However, its low solubility in water may limit its applications in certain biological systems. Additionally, the synthesis method for this compound can be complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-3-(chloromethyl)-2-methoxypyridine. One potential direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the exploration of its potential applications in the field of materials science, such as the synthesis of new fluorescent dyes and polymers. Additionally, further studies are needed to better understand the mechanism of action and potential biological effects of this compound.
Propiedades
IUPAC Name |
5-chloro-3-(chloromethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIXVOHMCCYFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)






![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B3262043.png)

![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)



